Plasma Concentration Dominance: 40-Fold Higher Than Parent Drug
In human plasma from patients receiving therapeutic quetiapine doses (200–950 mg/day), quetiapine sulfoxide achieves a median concentration of 3,379 µg/L (range 343–21,704 µg/L). This is approximately 40-fold higher than the parent drug quetiapine (median 83 µg/L, range 7–748 µg/L) and 26-fold higher than the pharmacologically active metabolite N-desalkylquetiapine (norquetiapine; median 127 µg/L, range 7–329 µg/L) [1].
| Evidence Dimension | Steady-state plasma concentration (median, range) in patients |
|---|---|
| Target Compound Data | 3,379 µg/L (range: 343–21,704 µg/L) |
| Comparator Or Baseline | Quetiapine (parent): 83 µg/L (7–748 µg/L); N-desalkylquetiapine: 127 µg/L (7–329 µg/L); O-desalkylquetiapine: 12 µg/L (2–37 µg/L); 7-hydroxyquetiapine: 3 µg/L (<1–48 µg/L) |
| Quantified Difference | 40.7× higher than parent quetiapine; 26.6× higher than N-desalkylquetiapine |
| Conditions | LC-MS/MS assay; 47 plasma samples from patients prescribed 200–950 mg/day quetiapine |
Why This Matters
This concentration dominance makes quetiapine sulfoxide the most abundant circulating analyte, necessitating its use as a primary calibration standard for accurate TDM assays; using the parent drug as a surrogate would grossly underestimate systemic exposure.
- [1] Fisher DS, et al. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomed Chromatogr. 2012 Sep;26(9):1125-32. PMID: 22102462. View Source
